7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one
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Overview
Description
7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone, also known as MSB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic and industrial applications. It is a light orange to yellow to green powder to crystal .
Molecular Structure Analysis
The molecular formula of 7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one is C15H12O5S, and its molecular weight is 304.32 . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . Its appearance is described as a light orange to yellow to green powder to crystal . The melting point ranges from 186.0 to 190.0 degrees Celsius .Scientific Research Applications
Antimicrobial Applications
7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one and its derivatives have been explored for their antimicrobial properties. Mandala et al. (2013) synthesized a series of compounds based on 7-methoxy-3-substituted phenyl-2H-chromen-2-one and found significant antibacterial and antifungal activity in vitro, comparable to standard drugs. These findings were supported by molecular docking studies with oxidoreductase proteins (Mandala et al., 2013).
Photochromic and Sensing Properties
The compound's derivatives have been studied for their photochromic and selective sensing properties. Rao and Desai (2014) reported that derivatives of this compound exhibit excellent fluorescence emission and can be used to detect acetate anions selectively. This property was attributed to the influence of the sulfur atom in the molecule's structure (Rao & Desai, 2014).
Synthesis of Naphthopyran and Naphthopyrandione
In the field of materials science, derivatives of this compound have been used in the synthesis of photochromic materials. Rawat, Prutyanov, and Wulff (2006) utilized chromene chromium carbene complexes to synthesize naphthopyran and naphthopyrandione units, demonstrating the compound's role in developing advanced materials with specific optical properties (Rawat et al., 2006).
Antileishmanial Activity
Exploration into the compound's use in biologically active natural products has been reported. Schmidt et al. (2012) described the synthesis of a natural product with antileishmanial activity, incorporating a 7-methoxy-2H-chromen-2-one derivative. This highlights the compound's potential in developing treatments for parasitic diseases (Schmidt et al., 2012).
Future Directions
While specific future directions for 7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one are not mentioned in the search results, chromanone, a similar compound, has been suggested to require more studies to provide the most effective and cost-effective methods for its synthesis . This could potentially apply to this compound as well.
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5S/c1-20-12-8-7-11-9-15(16(17)21-14(11)10-12)22(18,19)13-5-3-2-4-6-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRKQBHONFQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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